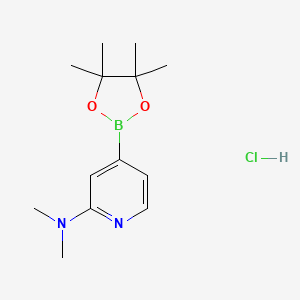

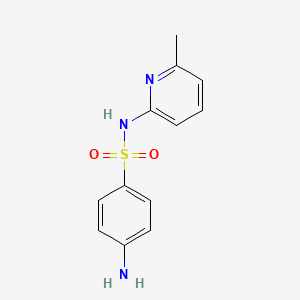

2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

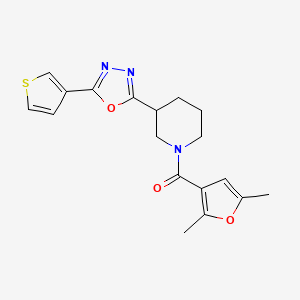

“2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl” is an organoboron compound that is extensively used in organic synthesis . It is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Molecular Structure Analysis

The molecular formula of “2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl” is C13H24BClN2O3 .

Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a significant application of organoboron compounds. The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Physical And Chemical Properties Analysis

The general physical and chemical properties of boron reagents like “2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl” have been evaluated with special emphasis on the currently understood mechanisms of transmetalation .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides. Pyridine-4-boronic acid pinacol ester serves as an excellent boron reagent in SM coupling reactions . Its advantages include mild reaction conditions, functional group tolerance, and environmental compatibility. Researchers have successfully employed this compound to synthesize diverse aryl–aryl, heteroaryl–aryl, and alkyl–aryl bonds.

DYRK1A Inhibitors

DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) plays a crucial role in cell signaling pathways. Pyridine-4-boronic acid pinacol ester has been utilized in the synthesis of novel pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as DYRK1A inhibitors . These compounds hold promise for treating neurodegenerative diseases and cancer.

Hydromethylation and Total Synthesis

The protodeboronation of pinacol boronic esters, including our compound, is a valuable strategy in organic synthesis. Researchers have applied hydromethylation sequences using pinacol boronic esters to access complex molecules. Notably, this approach has been used in the formal total synthesis of natural products such as δ-®-coniceine and indolizidine 209B .

Building Blocks in Organic Synthesis

Pinacol boronic esters, including our compound, serve as versatile building blocks in organic chemistry. Their stability, ease of preparation, and compatibility with various functional groups make them valuable intermediates for constructing complex molecules . Researchers have employed these esters in diverse transformations, including arylation, allylation, and metathesis reactions.

Future Directions

The increased stability of boronic esters like “2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl” presents new challenges, considering the removal of the boron moiety at the end of a sequence if required . The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored , indicating potential areas for future research.

Mechanism of Action

Target of Action

The primary target of 2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which is crucial in the synthesis of various organic compounds .

Pharmacokinetics

It’s important to note that the compound’s stability and reactivity can be influenced by various factors, including the ph of the environment .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of the compound can be influenced by environmental factors such as pH. For instance, the rate of reaction can be considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

properties

IUPAC Name |

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O2.ClH/c1-12(2)13(3,4)18-14(17-12)10-7-8-15-11(9-10)16(5)6;/h7-9H,1-6H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBILTNLBMDRGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-indol-3-yl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2387834.png)

![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2387837.png)

![Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2387844.png)

![Tert-butyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2387846.png)

![2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2387849.png)

![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate](/img/structure/B2387850.png)